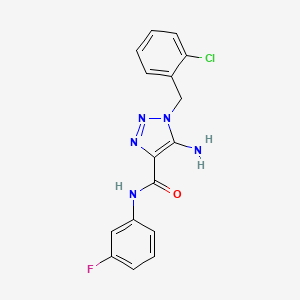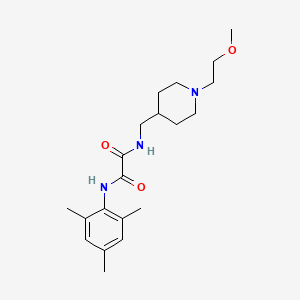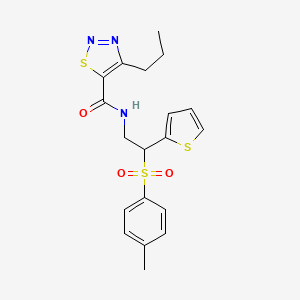
1-(4-(4-(4-Amino-3-(p-tolyl)isothiazol-5-carbonyl)piperazin-1-yl)phenyl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antimykotische Anwendungen
Thiazolderivate, wie das hier vorliegende, wurden ausgiebig auf ihre antimikrobiellen und antimykotischen Eigenschaften untersucht . Diese Verbindungen können synthetisiert und gegen eine Reihe von bakteriellen und Pilzstämmen getestet werden, um ihre Wirksamkeit zu bestimmen. Das Vorhandensein des Isothiazol-Restes ist besonders bedeutend, da er mit Verbindungen in Verbindung gebracht wurde, die eine starke antimikrobielle Aktivität zeigen.
Antitumor- und Zytotoxische Medikamentenentwicklung
Isothiazolderivate sind auch für ihre Antitumor- und zytotoxischen Aktivitäten bekannt . Forschung in der medizinischen Chemie könnte die Verwendung dieser Verbindung bei der Entwicklung neuer Krebstherapien untersuchen, wobei der Schwerpunkt auf ihrer Fähigkeit liegt, das Wachstum von Krebszellen zu hemmen oder Apoptose zu induzieren.
Neuroprotektive Mittel
Die Amino- und Isothiazolgruppen innerhalb der Struktur der Verbindung deuten auf potenzielle neuroprotektive Eigenschaften hin. Sie könnte auf ihre Wirksamkeit beim Schutz von Nervenzellen vor Schäden untersucht werden, was bei Krankheiten wie Alzheimer und Parkinson entscheidend ist .
Pharmazeutische Zwischenprodukte
Verbindungen mit ähnlicher Struktur wurden als Zwischenprodukte in der pharmazeutischen Herstellung verwendet . Diese Verbindung könnte als Baustein bei der Synthese komplexerer Medikamente dienen, wodurch ihre pharmakokinetischen Eigenschaften möglicherweise verbessert werden.
Landwirtschaftliche Chemikalien
In der Landwirtschaft wurden Thiazolderivate wegen ihrer bioziden Eigenschaften eingesetzt. Sie können Teil von Fungiziden oder Pestiziden sein, die dazu beitragen, Pflanzen vor verschiedenen Krankheitserregern und Schädlingen zu schützen .
Umweltwissenschaften
Angesichts ihrer potenziellen biologischen Aktivität könnte diese Verbindung auf ihre Umweltbelastung untersucht werden, insbesondere in Bezug auf Abbaubarkeit und Toxizität. Das Verständnis ihrer Wechselwirkung mit Umweltfaktoren ist entscheidend für die Beurteilung ihres Sicherheitsprofils .
Anwendungen in der chemischen Industrie
In der chemischen Industrie können solche Verbindungen aufgrund ihrer einzigartigen chemischen Struktur als Katalysatoren oder Reaktionsbeschleuniger verwendet werden. Sie könnten auch als Vorstufen für Farbstoffe und andere Industriechemikalien dienen .
Antioxidative Forschung
Die strukturellen Bestandteile der Verbindung lassen vermuten, dass sie antioxidative Eigenschaften haben könnte. Die Forschung könnte sich auf ihre Fähigkeit konzentrieren, freie Radikale zu neutralisieren, was Auswirkungen auf die Vorbeugung von oxidativen Stress-bedingten Krankheiten hat .
Wirkmechanismus
Target of Action
The compound “1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom in the thiazole ring .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “1-(4-(4-(4-Amino-3-(p-tolyl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone” might affect. Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities .
Action Environment
The properties of thiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
1-[4-[4-[4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-3-5-18(6-4-15)21-20(24)22(30-25-21)23(29)27-13-11-26(12-14-27)19-9-7-17(8-10-19)16(2)28/h3-10H,11-14,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTPNCYXDFSULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol](/img/structure/B2557990.png)
![2-(ethanesulfonyl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2557993.png)
![4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID](/img/structure/B2557994.png)

![2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2557996.png)
![2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2557998.png)
![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)



![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)
